molecular formula C23H23ClN2OS B2952923 (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione CAS No. 941947-16-6

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione

Cat. No.: B2952923
CAS No.: 941947-16-6
M. Wt: 410.96
InChI Key: VZXCSZDQLYNSQX-UHFFFAOYSA-N
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Description

(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C23H23ClN2OS and its molecular weight is 410.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study described the synthesis of novel derivatives with a similar structural motif, which involved a series of chemical reactions starting from 2-acetylfuran. These compounds were evaluated for their antidepressant and antianxiety activities in albino mice using behavioral tests. Some of the synthesized compounds showed significant activity in these tests, highlighting their potential in pharmacological applications (J. Kumar et al., 2017).

Antimicrobial Activities

Another study focused on the synthesis of novel 1,2,4-triazole derivatives, some of which exhibited good to moderate antimicrobial activities against various test microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).

Synthesis of Novel Dyes

Research into the synthesis of thiophenyl-derivatized and furanyl-derivatized phenothiazine and phenoxazine dyes has been conducted. These dyes have been found suitable for various applications, including textiles, papers, paints, inks, soaps, polishes, candles, and plastic materials, due to their intense colors and ease of re-oxidation (Efeturi A. Onoabedje et al., 2017).

Anticancer and Antiangiogenic Activities

A series of novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduced tumor volume and cell number, and inhibited tumor-induced endothelial proliferation, indicating potential therapeutic applications in cancer treatment (S. Chandrappa et al., 2010).

Synthesis of Novel Pyrazoline Derivatives

Novel pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Some compounds showed potent activity in these areas, suggesting potential for development as therapeutic agents (P. Ravula et al., 2016).

Properties

IUPAC Name

[5-(3-chloro-4-methylphenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c1-16-3-7-19(8-4-16)25-11-13-26(14-12-25)23(28)22-10-9-21(27-22)18-6-5-17(2)20(24)15-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXCSZDQLYNSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.